MC4033 vs. MG149 and Anacardic Acid: Isoform Selectivity in KAT8 Inhibition Assays
MC4033 (compound 19) demonstrates significantly superior selectivity for KAT8 compared to the pan-inhibitor MG149 and the natural product anacardic acid. While MC4033 exhibits no inhibitory activity against KAT3B or KAT2B at concentrations up to 200 µM, MG149 and anacardic acid potently inhibit these off-target KAT isoforms [1].
| Evidence Dimension | KAT Isoform Selectivity (IC50 in µM) |
|---|---|
| Target Compound Data | KAT8 = 12.1 µM; KAT3B = NI (>200 µM); KAT2B = NI (>200 µM) |
| Comparator Or Baseline | MG149: KAT8 = 15-47 µM (potent inhibition of KAT5, KAT3B). Anacardic acid: KAT8 = 43 µM (inhibits KAT3B, KAT2B, KAT5). |
| Quantified Difference | MC4033 shows no cross-reactivity at 200 µM with KAT3B or KAT2B, while comparators exhibit significant multi-target inhibition. |
| Conditions | In vitro enzymatic inhibition assays using recombinant KAT enzymes [1]. |
Why This Matters
This superior selectivity profile is critical for researchers to unambiguously link experimental outcomes to KAT8 inhibition, minimizing confounding off-target effects.
- [1] Fiorentino F, Sementilli S, Menna M, et al. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. J Med Chem. 2023;66(10):6591-6616. View Source
